3-Chloro-2-hydroxybenzamide

Overview

Description

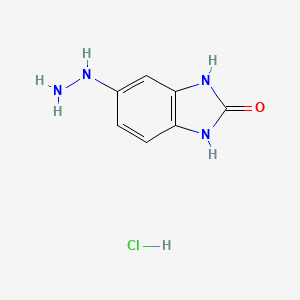

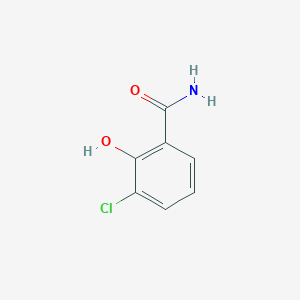

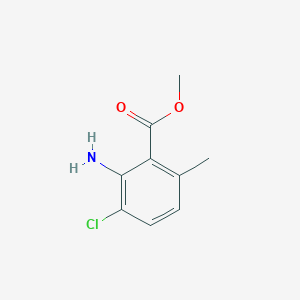

3-Chloro-2-hydroxybenzamide is a chemical compound with the formula C7H6ClNO2 . It is commonly used in scientific experiments due to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of benzamides, which includes 3-Chloro-2-hydroxybenzamide, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-hydroxybenzamide is represented by the InChI code1S/C7H6ClNO2/c8-5-3-1-2-4 (6 (5)10)7 (9)11/h1-3,10H, (H2,9,11) . The molecular weight of this compound is 171.58 . It is stored at room temperature . The differential scanning calorimetry results of a similar compound, a pharmaceutical cocrystal of salicylic acid and salicylamide, showed the characteristic of the endothermic sharp peak of the solidus temperature at 108 °C .

Scientific Research Applications

Nonlinear Optical Applications

3-Chloro-2-hydroxybenzamide has been used in the growth of a novel co-crystal, Benzamide 5-chloro-2-hydroxybenzoic acid (BA5C), which is an organic third-order nonlinearity crystal . This crystal has been successfully grown by slow evaporation method using ethanol as a solvent . It has been characterized by single-crystal X-ray diffraction (SCXRD) studies . The grown co-crystal has blue emission at 464 nm .

Photonics and Laser Technology

The BA5C crystal, derived from 3-Chloro-2-hydroxybenzamide, has immense applications in the field of photonics and laser technology . It has been used in frequency conversion, optoelectronics, color displays, optical information processing, and electro-optic switches .

Crystal Structure Analysis

3-Chloro-2-hydroxybenzamide has been used in the study of crystal structures . The intramolecular NH···O (H) hydrogen bond and the intermolecular C=O···H–O hydrogen bond were found in the crystal structure of 2a and 2c thus forming an infinite linear chain .

Pharmaceutical Applications

N-substituted hydroxy benzamides (salicylanilides), which include 3-Chloro-2-hydroxybenzamide, have been reported as pharmacological compounds with numerous biological activities . They have been investigated for their antimicrobial, antifungal, and various antiviral properties .

Inhibitors of Two-Component Regulatory Systems

These compounds have been shown to be inhibitors of the two-component regulatory systems (TCS) of bacteria .

Inhibitors of Interleukin-12p40 Production

Recent studies have identified them as selective inhibitors of interleukin-12p40 production .

Inhibitors of Protein Kinase Epidermal Growth Factor Receptor

They have also been identified as inhibitors of the protein kinase epidermal growth factor receptor (EGFR PTK) .

Inhibitors of Poly (ADP-ribose) Glycohydrolase

These compounds have been identified as cell permeable inhibitors of poly (ADP-ribose) glycohydrolase (PARG) .

Safety and Hazards

The safety information for 3-Chloro-2-hydroxybenzamide includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, and using personal protective equipment .

Future Directions

While specific future directions for 3-Chloro-2-hydroxybenzamide are not mentioned in the available resources, there is ongoing research into the structure-activity relationships of similar compounds, such as niclosamide, against Gram-negative bacteria . This suggests potential future directions in the development of new therapeutic agents.

Mechanism of Action

Target of Action

3-Chloro-2-hydroxybenzamide, a derivative of niclosamide, primarily targets cancer cells . It exhibits significant cytotoxicity against HL-60 cells, a human leukemia cell line .

Mode of Action

The compound interacts with its targets by inhibiting multiple oncogenic pathways such as Wnt/β-catenin, PI3K/AKT, MAPK/ERK, and STAT3 . This interaction results in the reduction of cell viability, thereby exhibiting its anticancer activity .

Biochemical Pathways

3-Chloro-2-hydroxybenzamide affects several biochemical pathways. It down-regulates pro-survival signaling pathways including Wnt/β-catenin, PI3K/AKT, MAPK/ERK, and STAT3 . This leads to downstream effects such as increased protein ubiquitination, ER stress, and autophagy .

Pharmacokinetics

Studies on niclosamide, from which it is derived, indicate that it has poor oral bioavailability

Result of Action

The molecular and cellular effects of 3-Chloro-2-hydroxybenzamide’s action include cytotoxicity against cancer cells, particularly HL-60 cells . It also induces increased protein ubiquitination, ER stress, and autophagy in these cells .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds

properties

IUPAC Name |

3-chloro-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMUYHVTHLCYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-hydroxybenzamide | |

CAS RN |

29956-84-1 | |

| Record name | 3-chloro-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

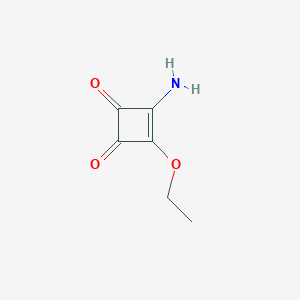

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine](/img/structure/B3257942.png)

![1-[(1S,5R)-3-Tricyclo[3.3.1.03,7]nonanyl]ethanone](/img/structure/B3257966.png)

![Benzyl[2-(2-methoxyethoxy)ethyl]amine](/img/structure/B3258014.png)